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molecular formula C12H11NO4 B8464668 (7-Methoxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

(7-Methoxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

Cat. No. B8464668
M. Wt: 233.22 g/mol
InChI Key: HHFATCDNQJWLEN-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

A solution of 7-methoxy-indole (1.10 g, 7.47 mmol) in Et2O (150 mL) cooled to 0–5° C. was treated with oxalyl chloride (0.75 mL, 8.6 mmol). After 30 min, the mixture was allowed to warm to room temperature and stirred 1 h. Additional oxalyl chloride (0.25 mL, 2.87 mmol) was added, the mixture stirred an additional 1 h and then cooled to −78° C. A 25% solution of sodium methoxide in methanol (5.4 mL, 23.8 mmol) was added over 10 min. The suspension was warmed to room temperature, stirred 2 h and then poured into EtOAc/pH 7 buffer. The EtOAc layer was separated and washed with water, brine, dried (MgSO4), filtered and concentrated to ˜20 mL. The resulting slurry was diluted with Et2O (75 mL), and filtered. The solid obtained was washed with Et2O and dried under vacuum overnight to afford the title compound as an off-white solid (1.23 g, 71%). Upon standing, the mother liquor afforded a second crop (0.26 g, 15%). 1H NMR (400 MHz, DMSO-d6) 12.63 (br s, 1H), 8.29 (d, J=3.5 Hz, 1H), 7.73 (d, J=8 Hz, 1H), 7.20 (dd, J=8, 8 Hz, 1H), 6.89 (d, J=8 Hz, 1H). 13C NMR (75.5 MHz, DMSO-d6) 178.72, 163.88, 146.37, 137.19, 127.02, 125.54, 123.73, 113.52, 112.92, 104.60, 55.34, 52.42. IR (CHCl3, cm−1) 3452, 1732, 1648. MS (electrospray, m/z) 234.1 (M++1), 232.2 (M−−1). Anal. Calcd for C12H11NO4: C, 61.80; H, 4.75; N, 6.01. Found: C, 61.61; H, 4.83; N, 6.01.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2.C(Cl)(=O)[C:13](Cl)=[O:14].[CH3:18][O-:19].[Na+].[CH3:21][OH:22]>CCOCC.CCOC(C)=O>[CH3:18][O:19][C:13](=[O:14])[C:21]([C:8]1[C:7]2[C:11](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[NH:10][CH:9]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC=1C=CC=C2C=CNC12
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5.4 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred an additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜20 mL
ADDITION
Type
ADDITION
Details
The resulting slurry was diluted with Et2O (75 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(=O)C1=CNC2=C(C=CC=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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